![molecular formula C16H21N3O4 B2411946 1-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 691356-05-5](/img/structure/B2411946.png)
1-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.312 Da . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has an ACD/LogP value of 2.77, and its ACD/LogD values are 0.57 at pH 5.5 and 1.97 at pH 7.4 . The compound’s polar surface area is 52 Å .Scientific Research Applications
- Research Findings : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized and evaluated for anticancer activity. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against leukemia (CCRF-CEM) and pancreatic cancer (MIA PaCa-2) cell lines. Mechanistic studies revealed cell cycle arrest and apoptosis induction by compound 20 in CCRF-CEM cells .
- Research Findings : The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide was synthesized and characterized. It shows potential as a new antifungal agent .
- Research Findings : Indole-based compounds often affect microtubule assembly. Previous studies have highlighted specific structural features (e.g., N1-position substituents, 3-position groups) that influence their activity .
Anticancer Properties
Antifungal Activity
Microtubule Modulation
Synthetic Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.
Mode of Action
This could result in changes to cellular signaling pathways and physiological responses .
Biochemical Pathways
The compound likely affects the nitric oxide synthesis pathway, given its target. Nitric oxide is a key player in several biochemical pathways, including those involved in immune response and neurotransmission. Changes in NO levels can therefore have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on how it modulates the activity of its target enzyme and the subsequent changes in nitric oxide production. Given the role of NO in various physiological processes, changes in its levels could potentially result in a wide range of effects .
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(21)12-3-5-19(6-4-12)9-15(20)18-8-11-1-2-13-14(7-11)23-10-22-13/h1-2,7,12H,3-6,8-10H2,(H2,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLJOSVRLSMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide |
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